Chloromethyl 10-chloroundecanoate

Description

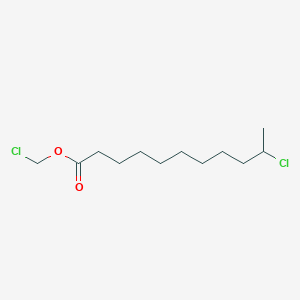

Chloromethyl 10-chloroundecanoate (CAS: 80418-96-8) is a chlorinated ester compound characterized by two chlorine substituents: one on the chloromethyl ester group and another at the 10th carbon of the undecanoate chain. Its molecular formula is C₁₂H₂₁Cl₂O₂, with a molecular weight of approximately 277.20 g/mol (inferred from structural analogs) . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of specialty chemicals, polymers, or pharmaceuticals, where its dual chlorine atoms enhance reactivity in nucleophilic substitution or crosslinking reactions.

Properties

CAS No. |

80418-96-8 |

|---|---|

Molecular Formula |

C12H22Cl2O2 |

Molecular Weight |

269.20 g/mol |

IUPAC Name |

chloromethyl 10-chloroundecanoate |

InChI |

InChI=1S/C12H22Cl2O2/c1-11(14)8-6-4-2-3-5-7-9-12(15)16-10-13/h11H,2-10H2,1H3 |

InChI Key |

PBAUXMNCDJRVRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCCCC(=O)OCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 10-chloroundecanoate can be synthesized through the esterification of 10-chloroundecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 10-chloroundecanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reaction is typically carried out in an organic solvent such as ethanol or methanol.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine yields an amide, while reaction with a thiol yields a thioester.

Hydrolysis: The major products are 10-chloroundecanoic acid and chloromethyl alcohol.

Scientific Research Applications

Chloromethyl 10-chloroundecanoate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce chloromethyl groups into molecules.

Biology: Employed in the modification of biomolecules for labeling and tracking purposes.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloromethyl 10-chloroundecanoate involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Chloromethyl 10-chloroundecanoate with structurally or functionally related compounds, including data on molecular properties, reactivity, and applications.

Table 1: Structural and Molecular Comparison

*Calculated based on atomic masses.

Key Findings from Research

Reactivity Differences: this compound exhibits higher electrophilicity than oxo-substituted analogs (e.g., Ethyl 10-chloro-10-oxodecanoate) due to the electron-withdrawing Cl atoms, making it more reactive in SN2 reactions . Chloromethyl chlorosulfate’s sulfonyl chloride group enables sulfonation reactions, unlike the alkyl chloride functionality in this compound .

Physical Properties: Ethyl 10-undecenoate, lacking chlorine, has a lower molecular weight (212.33 g/mol) and higher volatility compared to chlorinated analogs, influencing its use in volatile applications like fragrances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.